molecular formula C15H27NO3 B12980752 tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

Cat. No.: B12980752
M. Wt: 269.38 g/mol
InChI Key: CMDUIHLWVSHPKM-UHFFFAOYSA-N
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Description

tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate: is a chemical compound with the molecular formula C15H27NO3 and a molecular weight of 269.38 g/mol . This compound belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of a tert-butyl group and a hydroxy group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl bromide or a similar reagent.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the spiro structure provides rigidity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 8-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of tert-Butyl 8-hydroxy-2-azaspiro[5

Properties

Molecular Formula

C15H27NO3

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 10-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate

InChI

InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-9-5-8-15(11-16)7-4-6-12(17)10-15/h12,17H,4-11H2,1-3H3

InChI Key

CMDUIHLWVSHPKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCC(C2)O

Origin of Product

United States

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